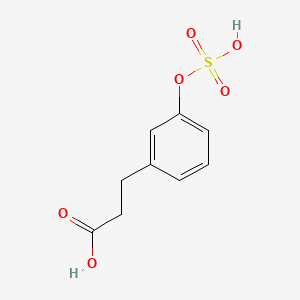

3-(Sulfooxy)benzenepropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLPDPKVFZEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235488 | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86321-32-6 | |

| Record name | 3-(Sulfooxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86321-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Classification Within Aryl Sulfates and Phenylpropanoic Acids

3-(3-sulfooxyphenyl)propanoic acid, as its IUPAC name suggests, is a derivative of propanoic acid. nih.gov It is characterized by a phenyl ring substituted at the 3-position with a sulfooxy group, and this entire aryl group is attached to the propanoic acid backbone at the 3-position. This structure places it within two important classes of organic compounds: aryl sulfates and phenylpropanoic acids. nih.govfoodb.ca

Aryl Sulfates: This class of compounds features a sulfate (B86663) group directly attached to a phenyl ring. ebi.ac.uk Aryl sulfates are noted for their roles as synthetic intermediates in organic chemistry, often used as protecting groups or as electrophiles in cross-coupling reactions. researchgate.net They are also recognized for their biological relevance. researchgate.net

Phenylpropanoic Acids: These are carboxylic acids containing a phenyl ring attached to a propanoic acid chain. wikipedia.orgfishersci.com The parent compound, 3-phenylpropanoic acid, is a naturally occurring substance found in various plants and is used in the food and cosmetics industries. wikipedia.org

The dual classification of 3-(3-sulfooxyphenyl)propanoic acid underscores its unique chemical properties, combining the features of a carboxylic acid with those of an aryl sulfate.

Table 1: Chemical and Physical Properties of 3-(3-sulfooxyphenyl)propanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₆S |

| Molecular Weight | 246.24 g/mol |

| IUPAC Name | 3-(3-sulfooxyphenyl)propanoic acid |

| Synonyms | 3-(3-sulphooxyphenyl)propanoic acid, m-HPPA sulfate, 3-(m-sulfooxyphenyl)propanoic acid |

| CAS Number | 86321-32-6 |

Source: PubChem CID 187488 nih.gov

Advanced Analytical and Spectroscopic Characterization of 3 3 Sulfooxyphenyl Propanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 3-(3-sulfooxyphenyl)propanoic acid from complex matrices and for the evaluation of its purity. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, while gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of its volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

A typical reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that must be optimized.

Stationary Phase: A C18 column is a common and effective choice for the separation of moderately polar compounds like 3-(3-sulfooxyphenyl)propanoic acid, offering excellent hydrophobic retention and separation efficiency. pensoft.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol) would be employed. The gradient would be optimized to ensure adequate retention of the analyte while allowing for the elution of more and less retained impurities within a reasonable run time. The pH of the aqueous phase would need to be carefully controlled, likely at a low pH (e.g., around 3), to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. pensoft.net

Detection: Ultraviolet (UV) detection would be suitable, with the wavelength set to a maximum absorbance of the phenyl ring, likely in the range of 220-280 nm. researchgate.net

Purity Assessment: The purity of a sample of 3-(3-sulfooxyphenyl)propanoic acid would be determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks.

A hypothetical HPLC method for the analysis of 3-(3-sulfooxyphenyl)propanoic acid is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility, direct analysis of 3-(3-sulfooxyphenyl)propanoic acid by GC-MS is not feasible. Therefore, derivatization to create a more volatile analog is a necessary prerequisite. A common derivatization strategy for compounds containing hydroxyl and carboxylic acid functional groups is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce trimethylsilyl (B98337) (TMS) esters and ethers. nist.gov

The resulting derivatized compound, 3-(3-(trimethylsilyloxysulfonyloxy)phenyl)propanoic acid, trimethylsilyl ester, would be sufficiently volatile for GC-MS analysis. The mass spectrum of this derivative would provide valuable structural information. The fragmentation pattern would be expected to show characteristic losses of the TMS groups and fragmentation of the propanoic acid side chain.

Molecular Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous confirmation of the molecular structure of 3-(3-sulfooxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. While experimental NMR data for 3-(3-sulfooxyphenyl)propanoic acid is not widely published, the expected chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the analysis of structurally similar compounds, such as 3-(4-hydroxyphenyl)propionic acid and 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid. nih.govbmrb.iochemicalbook.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanoic acid chain, and the acidic proton of the sulfonic acid and carboxylic acid groups. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The two methylene groups of the propanoic acid chain would likely appear as two distinct triplets in the upfield region (around 2.5-3.0 ppm). The acidic protons would be broad and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the sulfoxy group being significantly shifted. The methylene carbons of the propanoic acid chain would appear in the upfield region (around 30-40 ppm).

A table of predicted ¹H and ¹³C NMR chemical shifts for 3-(3-sulfooxyphenyl)propanoic acid is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad) | 175-180 |

| Aromatic C-H | 7.2-7.8 (multiplet) | 115-140 |

| Aromatic C-O | - | 150-155 |

| Methylene (-CH₂-Ar) | 2.8-3.0 (triplet) | 30-35 |

| Methylene (-CH₂-COOH) | 2.5-2.7 (triplet) | 34-38 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. scitepress.orgresearchgate.net The spectra of 3-(3-sulfooxyphenyl)propanoic acid would be expected to exhibit characteristic absorption bands for the O-H, C=O, S=O, and C-O functional groups.

Infrared (IR) Spectroscopy:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid O-H group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would indicate the presence of the carbonyl group of the carboxylic acid.

S=O Stretch: Strong absorption bands in the regions of 1340-1420 cm⁻¹ (asymmetric) and 1150-1210 cm⁻¹ (symmetric) would be indicative of the sulfonate group.

C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching of the aryl sulfoxy group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring.

Aromatic C=C Stretch: Strong bands in the region of 1580-1620 cm⁻¹ would be characteristic of the aromatic ring.

Symmetric S=O Stretch: A strong, polarized band around 1150-1210 cm⁻¹ would confirm the presence of the sulfonate group.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1725 | Moderate |

| Sulfonate (-SO₃H) | S=O Asymmetric Stretch | 1340-1420 | Moderate |

| Sulfonate (-SO₃H) | S=O Symmetric Stretch | 1150-1210 | Strong |

| Aryl Ether (Ar-O) | C-O Stretch | 1000-1300 | Moderate |

| Aromatic Ring | C=C Stretch | 1580-1620 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of 3-(3-sulfooxyphenyl)propanoic acid by providing a highly accurate mass measurement. The theoretical exact mass of 3-(3-sulfooxyphenyl)propanoic acid (C₉H₁₀O₆S) is 246.01980921 Da. nih.gov

Experimental HRMS analysis, typically using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of the theoretical value. This high degree of accuracy provides strong evidence for the assigned molecular formula.

LC-MS/MS data from PubChem indicates a precursor ion [M-H]⁻ at an m/z of 245.0125. nih.gov This corresponds to the loss of a proton from the molecule.

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₆S |

| Theoretical Exact Mass | 246.01980921 Da |

| Observed Precursor Ion [M-H]⁻ (from LC-MS/MS) | 245.0125 m/z |

| Instrumentation | LC-ESI-QTOF |

Biological and Biochemical Investigations of 3 3 Sulfooxyphenyl Propanoic Acid

Enzymatic Formation and Biotransformation Pathways

The formation of 3-(3-sulfooxyphenyl)propanoic acid is a metabolic process involving the sulfation of its precursor, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA). nih.govebi.ac.uk This biotransformation is primarily mediated by a class of enzymes known as sulfotransferases. google.comnih.gov

Role of Sulfotransferase Enzymes in Aryl Sulfate (B86663) Conjugation

Sulfotransferases (SULTs) are a crucial family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate (SO3-) group from a donor molecule to an acceptor substrate. nih.gov This process, known as sulfation or sulfoconjugation, targets a wide array of endogenous and xenobiotic compounds, including phenols, steroids, and neurotransmitters. google.comtaylorandfrancis.com The primary type of sulfotransferase involved in the biotransformation of foreign compounds reacts with aryl compounds. taylorandfrancis.com

In vertebrates, including humans, the universal sulfonate donor for SULTs is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). google.comnih.gov Cytosolic SULTs transfer the sulfo group from PAPS to a hydroxyl or amino group on the substrate, converting it into a more water-soluble sulfate conjugate that can be more easily excreted. nih.gov The formation of 3-(3-sulfooxyphenyl)propanoic acid from its phenolic precursor, 3-(3-hydroxyphenyl)propanoic acid, is a classic example of aryl sulfate conjugation.

In addition to host enzymes, bacterial sulfotransferases within the gut microbiota can also play a significant role. nih.gov Notably, some bacteria that colonize the human intestine possess PAPS-independent aryl sulfotransferases (ASTs). nih.govqmul.ac.uk These enzymes can catalyze the transfer of a sulfate group from one aryl sulfate to another phenolic compound without the need for PAPS. nih.govqmul.ac.uk This suggests a potential pathway for the formation of 3-(3-sulfooxyphenyl)propanoic acid directly within the intestinal lumen through inter-molecular sulfate transfer mediated by microbial enzymes. qmul.ac.uk

Microbial Metabolism and Gut Microbiota Interactions

The gut microbiota plays a pivotal role in the metabolism of dietary compounds, particularly polyphenols, which are abundant in plant-based foods. The journey of many polyphenols culminates in the formation of simpler phenolic acids, including the precursor to 3-(3-sulfooxyphenyl)propanoic acid.

Formation and Degradation by Gut Microbiota in in vitro Models

Numerous in vitro fermentation studies using human fecal microbiota have demonstrated that complex dietary polyphenols are extensively biotransformed by gut bacteria. mdpi.comugent.be Flavonoids from sources like tea, cocoa, and fruits are broken down into a variety of smaller phenolic compounds. mdpi.comugent.besigmaaldrich.com

Specifically, compounds like catechins, epicatechins (from tea and chocolate), and caffeic acid are metabolized by intestinal bacteria into 3-(3-hydroxyphenyl)propanoic acid (3-HPPA). mdpi.comsigmaaldrich.comhmdb.ca Bacterial genera such as Clostridium, Eubacterium, and Escherichia have been identified as key players in this transformation process. hmdb.canih.gov For instance, after incubating epicatechin with human intestinal microbes, 3-(3-hydroxyphenyl)propionic acid is one of the resulting metabolites. mdpi.com Similarly, caffeic and ferulic acids can be transformed into 3-(3′-hydroxyphenyl)propionic acid in human colon models. mdpi.com

Once formed, 3-HPPA can be absorbed and subsequently sulfated by host enzymes to form 3-(3-sulfooxyphenyl)propanoic acid. ebi.ac.ukhmdb.ca Alternatively, it can be further metabolized by the microbiota. ugent.be Some studies indicate that 3-(3-hydroxyphenyl)propionic acid can be dehydroxylated to form 3-phenylpropionic acid, demonstrating the dynamic nature of microbial metabolism. ugent.be

Table 2: Microbial Formation of 3-(3-hydroxyphenyl)propanoic acid from Dietary Polyphenols

| Dietary Precursor | Food Source | Microbial Metabolite | Key Bacterial Genera |

| Catechins/Epicatechins | Tea, Cocoa, Fruits | 3-(3-hydroxyphenyl)propanoic acid | Clostridium, Eubacterium |

| Proanthocyanidins (B150500) | Chocolate, Grapes | 3-(3-hydroxyphenyl)propanoic acid | Clostridium, Eubacterium |

| Caffeic Acid | Coffee, Fruits | 3-(3-hydroxyphenyl)propanoic acid | Clostridium, Eubacterium |

| Naringenin | Citrus Fruits | 3-(3-hydroxyphenyl)propanoic acid | Eubacterium |

| Quercetin | Onions, Tea, Apples | 3-(3-hydroxyphenyl)propanoic acid | Not Specified |

Impact of Microbial Communities on 3-(3-sulfooxyphenyl)propanoic Acid Levels in in vivo Animal Models

In vivo animal studies have further solidified the link between gut microbiota and the metabolism of hydroxyphenyl propionic acids. Research using mice fed a high-fat diet (HFD) investigated the effects of administering 3-hydroxyphenylpropionic acid (3-HPP). nih.gov The study found that 3-HPP administration alleviated hepatic steatosis and modulated the gut microbiota composition in these mice. nih.gov

Specifically, treatment with 3-HPP enhanced the diversity of the gut microbiota and increased the relative abundance of beneficial bacteria, such as those from the Lachnospiraceae family. nih.gov Furthermore, it led to an increased concentration of short-chain fatty acids (SCFAs) like acetic acid, propionic acid, and butyric acid in the feces. nih.gov Although this study focused on the precursor and did not directly measure the sulfated form, it clearly demonstrates that hydroxyphenyl propionic acids interact with and influence the gut microbial ecosystem in a living organism. This modulation of the microbiota would, in turn, affect the pool of 3-HPPA available for sulfation.

Exploration of Biological Targets and Molecular Interactions (non-clinical)**

3-(3-sulfooxyphenyl)propanoic acid is recognized as a metabolite resulting from the biotransformation of dietary and xenobiotic compounds. nih.govebi.ac.uk While specific molecular targets of the sulfated form are not extensively characterized, significant research has been conducted on the biological activities of its immediate precursor, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), providing valuable insights into potential areas of interaction.

Non-clinical in vitro studies have shown that 3-HPPA can act as an activator of endothelial nitric oxide synthase (eNOS). medchemexpress.com This activation enhances the synthesis of nitric oxide (NO) in endothelial cells, which leads to vasodilation and a reduction in vascular resistance. medchemexpress.com In animal models, 3-HPPA has been shown to decrease arterial blood pressure in rats. medchemexpress.comnih.gov

Furthermore, the absorption of 3-HPPA from the intestine is an active process mediated by the monocarboxylic acid transporter (MCT). sigmaaldrich.comhmdb.ca This interaction with a specific transporter protein is a key molecular event governing its bioavailability. The precursor has also been noted for its antioxidant properties. sigmaaldrich.com These documented interactions of 3-HPPA with eNOS and MCT represent important biological targets. The addition of a sulfo group to create 3-(3-sulfooxyphenyl)propanoic acid significantly alters the molecule's polarity and size, which would likely modify these interactions, a subject that warrants further investigation.

Interactions with Enzymes and Receptor Systems

Research into 3-(3-hydroxyphenyl)propanoic acid has revealed interactions with several key enzyme and receptor systems, suggesting a role in various physiological processes. A notable interaction involves its conversion to 3-(3-sulfooxyphenyl)propanoic acid.

One of the primary enzymatic interactions identified is with UDP-glucuronosyltransferase 1-1 (UGT1A1) . This enzyme is crucial for the conjugation and subsequent elimination of potentially toxic xenobiotics and endogenous compounds. It facilitates the conversion of 3-(3-hydroxyphenyl)propanoic acid to its sulfated form, 3-[3-(Sulfooxy)phenyl]propanoic acid.

Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to interact with cytochrome P450 enzymes. For instance, compound 17, a derivative, has been identified as an inhibitor of CYP1A2 and CYP2D6 . mdpi.com While not a direct interaction of 3-(3-sulfooxyphenyl)propanoic acid, this highlights the potential for related structures to engage with these important metabolic enzymes.

In the context of receptor interactions, studies on the related compound (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) have provided insights into receptor antagonism. A specific antagonist, IKM-159, which is a heterotricyclic glutamate (B1630785) analogue, has been shown to act as an AMPA receptor-selective antagonist. northwestern.edu Although this is a different molecule, it demonstrates that propanoic acid derivatives can interact with critical neurotransmitter receptors.

The table below summarizes the key interactions of 3-(3-hydroxyphenyl)propanoic acid and its derivatives with various enzymes and receptors.

| Compound/Derivative | Interacting Enzyme/Receptor | Observed Effect |

| 3-(3-hydroxyphenyl)propanoic acid | UDP-glucuronosyltransferase 1-1 (UGT1A1) | Conversion to 3-[3-(Sulfooxy)phenyl]propanoic acid |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 17) | Cytochrome P450 1A2 (CYP1A2) | Inhibition |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 17) | Cytochrome P450 2D6 (CYP2D6) | Inhibition |

| (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) analogue (IKM-159) | AMPA Receptor | Antagonism |

Modulation of Cellular Signaling Pathways

The precursor, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), has been demonstrated to modulate key cellular signaling pathways, particularly those involved in inflammation and vascular function. These findings suggest that its metabolite, 3-(3-sulfooxyphenyl)propanoic acid, may also play a role in these pathways.

A significant area of investigation has been the effect of 3-HPPA on the Nuclear Factor-kappa B (NF-κB) signaling pathway . In a study investigating the adhesion of monocytes to endothelial cells, a critical step in the development of atherosclerosis, 3-HPPA was found to inhibit the tumor necrosis factor-α (TNFα)-induced nuclear translocation and phosphorylation of the p65 subunit of NF-κB. nih.gov This inhibition of NF-κB activation, in turn, suppressed the expression of the cell adhesion molecule E-selectin. nih.gov

The vasodilatory effects of 3-HPPA are linked to the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway . It has been shown to be an endothelium-dependent NO release promoter and an eNOS activator. medchemexpress.com By activating eNOS, 3-HPPA enhances the synthesis of NO in endothelial cells, leading to the relaxation of vascular smooth muscle and a reduction in peripheral vascular resistance. medchemexpress.com This effect was confirmed in studies where the vasodilation of isolated rat aortic rings by 3-HPPA was significantly more potent than that of its parent flavonoid, quercetin. researchgate.net

The table below outlines the observed modulation of cellular signaling pathways by 3-(3-hydroxyphenyl)propanoic acid.

| Compound | Signaling Pathway | Observed Effect |

| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | Nuclear Factor-kappa B (NF-κB) | Inhibition of TNFα-induced nuclear translocation and phosphorylation of p65 subunit nih.gov |

| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | Endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) | Activation of eNOS and promotion of NO release medchemexpress.comresearchgate.net |

Computational and Theoretical Studies of 3 3 Sulfooxyphenyl Propanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of 3-(3-sulfooxyphenyl)propanoic acid and its influence on the compound's physical and biological properties. These computational techniques allow for the exploration of the molecule's various possible shapes, or conformations, and the determination of the most energetically favorable ones.

The structure of 3-(3-sulfooxyphenyl)propanoic acid features a flexible propanoic acid side chain attached to a substituted phenyl ring. nih.gov The rotation around the single bonds in this side chain, as well as the orientation of the sulfooxy group, gives rise to a multitude of possible conformers. Molecular mechanics force fields are a common tool to rapidly calculate the potential energy of these different conformations. The energies of these conformers can be plotted on a potential energy surface to identify the global and local minima, which correspond to the most stable and metastable conformations, respectively.

Table 1: Predicted Conformational Properties of 3-(3-sulfooxyphenyl)propanoic Acid

| Property | Predicted Value | Method |

| Number of Rotatable Bonds | 5 | Cactvs 3.4.8.18 nih.gov |

| Polar Surface Area | 109 Ų | Cactvs 3.4.8.18 nih.gov |

| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 149.7 Ų | CCSbase uni.lu |

This table presents computationally predicted properties that are dependent on the molecule's conformation. The number of rotatable bonds indicates the molecule's flexibility, while the polar surface area and collision cross section are influenced by its three-dimensional shape.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectral Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mpg.deyoutube.com It provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size of 3-(3-sulfooxyphenyl)propanoic acid. DFT calculations can elucidate a variety of electronic properties and predict spectroscopic data.

By solving the Kohn-Sham equations, DFT can determine the electron density distribution, which is fundamental to understanding the molecule's reactivity. youtube.com From the electron density, one can derive key descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations are instrumental in predicting various spectra. For instance, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Comparing this predicted spectrum with experimental data can help to confirm the molecule's structure and identify characteristic vibrational modes. researchgate.netmdpi.com Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra, aiding in the structural elucidation and characterization of the compound. mdpi.com

Table 2: Hypothetical DFT-Calculated Electronic Properties of 3-(3-sulfooxyphenyl)propanoic Acid

| Property | Hypothetical Value (Arbitrary Units) | Significance |

| Energy of HOMO | -8.2 eV | Relates to electron-donating ability |

| Energy of LUMO | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 5.4 D | Measure of the molecule's overall polarity |

This table provides a hypothetical representation of electronic properties for 3-(3-sulfooxyphenyl)propanoic acid that could be obtained through DFT calculations. The values are for illustrative purposes and would require specific calculations to be determined accurately.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.gov For derivatives of 3-(3-sulfooxyphenyl)propanoic acid, QSAR could be a valuable tool in predicting their potential biological effects and in designing new, more potent analogues.

The first step in a QSAR study is to generate a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical parameters obtained from DFT calculations. nih.govnih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity. nih.govelsevierpure.com A statistically significant QSAR model can then be used to predict the activity of new, untested derivatives. researchgate.net Studies on derivatives of phenylpropanoic acids have shown that modifications to the substituents on the phenyl ring and the propanoic acid chain can significantly impact their biological activity. nih.gov Similarly, QSAR studies on compounds containing sulfonic acid groups have been used to develop models for predicting their inhibitory activities. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model chemical reactions, elucidate their mechanisms, and analyze the transition states involved. For 3-(3-sulfooxyphenyl)propanoic acid, these methods can be applied to understand its synthesis, degradation, and potential metabolic transformations.

The synthesis of this compound likely involves the sulfonation of 3-(3-hydroxyphenyl)propanoic acid. hmdb.ca Aromatic sulfonation is a well-studied electrophilic aromatic substitution reaction. wikipedia.org Computational studies on the sulfonation of benzene (B151609) and other arenes have revealed detailed mechanisms, often involving sulfur trioxide as the electrophile and the formation of intermediate complexes and transition states. nih.govrsc.orgacs.orgvub.be These studies can provide a framework for modeling the specific sulfonation reaction leading to 3-(3-sulfooxyphenyl)propanoic acid.

Conversely, the degradation of this compound could involve desulfonation, which is the reverse of the sulfonation reaction. youtube.com The stability of the molecule and the energy barriers for its various potential degradation pathways can be investigated using computational methods. Furthermore, reactions involving the propanoic acid moiety, such as esterification or hydrodeoxygenation, have also been the subject of kinetic and mechanistic studies, providing insights into the reactivity of this part of the molecule. tandfonline.comdigitellinc.comacs.orgrsc.orgosti.gov

By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

Academic and Industrial Applications of 3 3 Sulfooxyphenyl Propanoic Acid and Its Analogues

Role as a Synthetic Intermediate in Organic Synthesis

The phenylpropanoic acid scaffold is a versatile building block in organic synthesis, and by extension, 3-(3-sulfooxyphenyl)propanoic acid and its analogues offer significant potential as synthetic intermediates. The reactivity of the carboxylic acid and the potential for modification of the aromatic ring allow for the construction of more complex molecules.

Research has demonstrated the utility of phenylpropanoic acid derivatives in the synthesis of novel compounds with specific functionalities. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been used as a foundational scaffold for creating new antimicrobial agents. fishersci.commdpi.com The synthesis involves modifying the core structure to produce a library of compounds with potential therapeutic properties. Similarly, 2-phenylpropionic acid derivatives have been synthesized to serve as dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives highlights the role of the propanoic acid chain in reactions such as hydroarylation, leading to the formation of new carbon-carbon bonds and the creation of compounds with potential antimicrobial activity. mdpi.com Furthermore, the synthesis of chlorinated derivatives of 3-phenylpropanoic acid from natural sources provides insight into the biosynthetic capabilities of marine actinomycetes and offers new avenues for drug discovery. researchgate.net While direct synthetic applications of 3-(3-sulfooxyphenyl)propanoic acid are not yet widely documented, the established utility of its analogues underscores its potential as a valuable intermediate for accessing novel chemical entities.

Table 1: Examples of Phenylpropanoic Acid Analogues as Synthetic Intermediates

| Analogue | Synthetic Application | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Scaffold for antimicrobial agents | fishersci.commdpi.com |

| 2-Phenylpropionic acid derivatives | Synthesis of dual COX inhibitory-antibacterial agents | nih.gov |

| 3-(Furan-2-yl)propenoic acids | Synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives with antimicrobial activity | mdpi.com |

| Chlorinated 3-phenylpropanoic acid derivatives | Isolated from marine actinomycetes, potential for new drug discovery | researchgate.net |

Application in Material Science and Polymer Chemistry (non-pharmaceutical)

The incorporation of aromatic structures like phenylpropanoic acid into polymers can impart desirable thermal and mechanical properties. While the direct application of 3-(3-sulfooxyphenyl)propanoic acid in material science is not extensively reported, research on its analogues demonstrates the potential of this class of compounds in polymer chemistry.

A notable example is the synthesis of bio-based copolyesters using a derivative of 3-(4-hydroxyphenyl)propanoic acid. researchgate.net In this study, methyl 3-(4-hydroxyphenyl)propanoate was used as a starting material to synthesize a diol monomer, which was then copolymerized with various dicarboxylic acids to produce novel aliphatic-aromatic copolyesters. These materials exhibited good thermal stability, with glass transition temperatures ranging from 59 to 81 °C and melting points from 161 to 172 °C. The resulting copolyesters also showed promising mechanical properties and biodegradability, highlighting the potential of using phenylpropanoic acid derivatives to create sustainable polymers. researchgate.net The presence of the sulfo- group in 3-(3-sulfooxyphenyl)propanoic acid could potentially be exploited to introduce ion-exchange properties or enhance the hydrophilicity and dye-adsorption capabilities of polymers.

Another relevant application is the use of 3-(hydroxyphenyl phosphinyl)-propanoic acid as a flame retardant for polyester. A patented method describes the preparation of this compound for imparting flame retardant properties to materials like curtains and apparel. lmdb.ca This demonstrates how modifications to the phenylpropanoic acid structure can lead to specialized industrial applications.

Table 2: Properties of Bio-based Copolyesters from a 3-(4-hydroxyphenyl)propanoic Acid Derivative

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 59–81 °C | researchgate.net |

| Melting Point (Tm) | 161–172 °C | researchgate.net |

| Tensile Strength | 45–68 MPa | researchgate.net |

| Elongation at Break | 235–343% | researchgate.net |

| Weight Loss in Soil (30 days) | up to 4.3% | researchgate.net |

Use as a Biochemical Probe for Metabolic Pathway Elucidation

3-(3-sulfooxyphenyl)propanoic acid is recognized as a human metabolite, primarily formed from the breakdown of dietary polyphenols by the gut microbiota. nih.govnbinno.com Its precursor, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), is a known metabolite of caffeic acid and proanthocyanidins (B150500) found in foods like chocolate. lmdb.cahmdb.ca The detection and quantification of 3-(3-sulfooxyphenyl)propanoic acid and its unsulfated form in biological fluids can serve as a valuable tool for elucidating the metabolic pathways of these dietary compounds.

By tracking the appearance of these metabolites, researchers can gain insights into the biotransformation of complex dietary molecules by the gut microbiome and subsequent host metabolism. For instance, the presence of 3-HPPA sulfate (B86663) in urine has been linked to the consumption of wheat bran. caymanchem.com This connection allows for the study of how different dietary fibers influence the metabolic output of the gut microbiota.

While not a "probe" in the traditional sense of a labeled molecule introduced into a system, the endogenous formation of 3-(3-sulfooxyphenyl)propanoic acid acts as a natural indicator of specific metabolic activities. Understanding the pathways leading to its formation can help to unravel the complex interactions between diet, the microbiome, and host health. The study of such metabolic pathways is crucial for understanding the bioavailability and biological effects of dietary phytochemicals. hmdb.ca

Development of Analytical Biomarkers (non-clinical diagnostic applications)

The unique chemical properties of 3-(3-sulfooxyphenyl)propanoic acid and its analogues make them promising candidates for the development of analytical biomarkers in non-clinical settings. These applications can range from environmental monitoring to food quality control.

An interesting application of a related compound, 3-(4-hydroxyphenyl)propionic acid, is its use as a fluorogenic substrate in ligand-binding assays. bioanalysis-zone.com It has been shown to improve the sensitivity and dynamic range of enzyme-linked immunosorbent assays (ELISAs) compared to conventional chromogenic substrates. This suggests that the phenylpropanoic acid structure can be tailored for use in advanced bioanalytical methods. bioanalysis-zone.com

Furthermore, a derivative, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid), has been identified as a potential urinary biomarker for human exposure to a class of synthetic phenolic antioxidants used in polymers. nih.gov The detection of this metabolite in urine provides a non-invasive method for assessing exposure to these industrial chemicals. This principle could be extended to use 3-(3-sulfooxyphenyl)propanoic acid as a biomarker for the intake of certain dietary polyphenols in nutritional studies.

The precursor, 3-(3-hydroxyphenyl)propanoic acid, is also available as an analytical standard, which is essential for the accurate quantification of this metabolite in various matrices. caymanchem.combioanalysis-zone.com The development of such standards is a critical step in the validation of new biomarkers for research and industrial applications.

Environmental Occurrence and Fate of 3 3 Sulfooxyphenyl Propanoic Acid

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

The distribution and persistence of 3-(3-sulfooxyphenyl)propanoic acid in the environment are largely dictated by its chemical structure. The presence of both a sulfonic acid group and a carboxylic acid group imparts a high degree of water solubility. Consequently, this compound is expected to be found predominantly in the aqueous phase of environmental compartments.

In aquatic systems, its persistence is highly dependent on the presence of microbial populations capable of its degradation. Under aerobic conditions, similar sulfonated aromatic compounds, like LAS, have been shown to biodegrade relatively quickly. acs.orgnih.gov However, under anaerobic conditions, such as those found in some sediments and deeper water layers, the degradation of these types of compounds is significantly slower, leading to increased persistence. acs.orgusgs.gov Therefore, 3-(3-sulfooxyphenyl)propanoic acid may accumulate in anoxic aquatic environments.

In terrestrial systems, the high water solubility of 3-(3-sulfooxyphenyl)propanoic acid suggests a high potential for mobility in the soil column. Its persistence in soil will be influenced by microbial activity, with aerobic soils offering a more favorable environment for its breakdown. nih.gov The half-life of related compounds like LAS in soil has been observed to be in the range of 1 to 4 days under favorable aerobic conditions. nih.gov However, factors such as soil type, organic matter content, temperature, and moisture will all play a role in its ultimate persistence.

Aromatic organosulfates can also be formed in the atmosphere through the oxidation of aromatic hydrocarbons in the presence of sulfate (B86663) radicals, and they have been detected in atmospheric aerosols worldwide. nih.govacs.org While specific research on the atmospheric presence of 3-(3-sulfooxyphenyl)propanoic acid is not available, its formation through such pathways cannot be entirely ruled out.

Biodegradation Pathways in Environmental Contexts

The biodegradation of 3-(3-sulfooxyphenyl)propanoic acid is expected to proceed through pathways documented for other sulfonated aromatic compounds, which vary significantly between aerobic and anaerobic conditions.

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of compounds like LAS, which are structurally analogous, is well-studied. The process is typically initiated by microbial enzymes, such as monooxygenases or dioxygenases. nih.govhibiscuspublisher.com The degradation of the propanoic acid side chain would likely occur through β-oxidation, a common metabolic pathway for breaking down fatty acids and other aliphatic chains. nih.gov This would be followed by the cleavage of the aromatic ring, a process often facilitated by dioxygenase enzymes that incorporate molecular oxygen into the ring structure, leading to catecholic intermediates. researchgate.net These intermediates are then further degraded and funneled into central metabolic pathways like the Krebs cycle. researchgate.net The final step would be the desulfonation of the molecule, releasing sulfate, which can be utilized by microorganisms.

Anaerobic Biodegradation:

Anaerobic degradation of aromatic compounds is a much slower and more complex process. usgs.govnih.gov The initial activation of the stable aromatic ring without oxygen is the key challenge. For benzene (B151609) and its derivatives, several anaerobic activation mechanisms have been proposed, including carboxylation, methylation, and hydroxylation. nih.govnih.gov For LAS, a proposed anaerobic pathway involves the addition of fumarate (B1241708) to the alkyl chain, followed by β-oxidation. acs.org It is plausible that the anaerobic degradation of 3-(3-sulfooxyphenyl)propanoic acid would follow a similar initial activation step on the aromatic ring or the propanoic acid side chain before further breakdown. The complete mineralization under anaerobic conditions is often carried out by a consortium of different microbial species. hibiscuspublisher.com

It is important to note that while these pathways are based on well-studied analogous compounds, the specific enzymes and microbial communities involved in the degradation of 3-(3-sulfooxyphenyl)propanoic acid have not been specifically documented.

Sorption and Leaching Characteristics in Soil Matrices

The movement of 3-(3-sulfooxyphenyl)propanoic acid through soil is governed by sorption and leaching processes. Its high water solubility suggests a low tendency for sorption to soil particles and thus a high potential for leaching.

Sorption:

The sorption of organic compounds in soil is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org This coefficient relates the distribution of a chemical between the soil organic carbon and the soil water. A low Koc value indicates weak sorption and high mobility, while a high Koc value suggests strong sorption and low mobility. chemsafetypro.com For ionic compounds like 3-(3-sulfooxyphenyl)propanoic acid, sorption is also influenced by the soil's pH and its cation exchange capacity, as electrostatic interactions can occur between the charged functional groups of the molecule and charged sites on soil particles. whiterose.ac.uk

Given the anionic nature of the sulfonate and carboxylate groups at typical environmental pH values, repulsion from negatively charged soil colloids (like clay and organic matter) may occur, further reducing sorption. However, interactions with positively charged sites on minerals like iron and aluminum oxides could contribute to some degree of sorption.

The following table presents typical Log Koc values for related aromatic acids to provide a context for the potential sorption behavior of 3-(3-sulfooxyphenyl)propanoic acid.

Interactive Data Table: Log Koc Values of Structurally Related Compounds

| Compound Name | Chemical Structure | Log Koc (L/kg) | Reference |

| Benzoic Acid | C7H6O2 | 1.18 | epa.gov |

| Phenylacetic Acid | C8H8O2 | 1.41 | epa.gov |

| 3-Phenylpropanoic Acid | C9H10O2 | 1.95 | epa.gov |

Note: These values are for non-sulfonated analogues and are provided for illustrative purposes. The presence of the sulfonate group in 3-(3-sulfooxyphenyl)propanoic acid is expected to significantly decrease the Koc value, leading to weaker sorption.

Leaching:

The potential for a chemical to leach through the soil profile and reach groundwater is directly related to its sorption characteristics. who.int Compounds with low sorption coefficients are more likely to be transported with percolating water. Due to its expected low Koc value, 3-(3-sulfooxyphenyl)propanoic acid is considered to have a high leaching potential. This means that in the event of its release into the terrestrial environment, there is a significant risk of it migrating from the topsoil into deeper soil layers and potentially contaminating groundwater resources.

Studies on other highly water-soluble organic contaminants have shown that factors such as rainfall intensity, soil texture, and the presence of preferential flow paths can significantly influence the extent and rate of leaching. who.int

Future Directions and Emerging Research Avenues for 3 3 Sulfooxyphenyl Propanoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for 3-(3-sulfooxyphenyl)propanoic acid and related sulfonated compounds often rely on traditional chemical processes. Future research will likely focus on developing greener, more sustainable synthetic strategies. This includes the exploration of biocatalysis and enzymatic synthesis, which could offer higher selectivity and milder reaction conditions, thereby reducing the environmental impact. Additionally, advancements in flow chemistry could enable more efficient and scalable production of this and other phenylpropanoid derivatives.

The sulfonation of phenylpropanoids is a key step in the synthesis of compounds like 3-(3-sulfooxyphenyl)propanoic acid. Traditional sulfonation methods can be harsh and may produce unwanted byproducts. Future research is expected to focus on developing milder and more selective sulfonation techniques. This could involve the use of novel sulfating agents or catalytic systems that can precisely target the desired position on the aromatic ring, thus improving yield and purity.

Advanced Methodologies for Isomer Separation and Characterization

A significant challenge in the study of 3-(3-sulfooxyphenyl)propanoic acid is the presence of its isomers, such as 3-(4-sulfooxyphenyl)propanoic acid and 3-(2-sulfooxyphenyl)propanoic acid. These isomers have the same chemical formula and mass, making their separation and individual characterization difficult with conventional techniques. biocompare.com

Future research will necessitate the application of advanced analytical methodologies to overcome this "isomer problem." biocompare.com Techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) will continue to be crucial. frontiersin.org Moreover, the use of ion mobility spectrometry (IMS-MS) is expected to grow, as it provides an additional dimension of separation based on the size and shape of the ions, which can be instrumental in resolving closely related isomers. biocompare.com Advanced nuclear magnetic resonance (NMR) spectroscopy techniques will also be vital for the definitive structural elucidation of these isomers.

| Challenge | Proposed Advanced Methodology | Potential Impact |

| Co-elution of isomers in chromatography | Ultra-high-performance liquid chromatography (UHPLC) with advanced stationary phases | Improved separation efficiency and resolution |

| Identical mass-to-charge ratio | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation based on ion shape and size, enabling isomer distinction |

| Unambiguous structure determination | 2D and 3D Nuclear Magnetic Resonance (NMR) spectroscopy | Detailed structural information for each isomer |

Expanded Investigation of Non-Pharmacological Biological Roles

While 3-(3-sulfooxyphenyl)propanoic acid is recognized as a metabolite of echinacoside (B191147) with potential relevance to neurological and behavioral disorders, its broader biological roles remain largely unexplored. medchemexpress.commedchemexpress.com Future research is expected to investigate its non-pharmacological functions, particularly its interactions with the gut microbiota.

The gut microbiome plays a critical role in metabolizing various dietary compounds, including plant-derived phenylpropanoids. nih.govnih.gov It is plausible that gut bacteria are involved in the sulfation and metabolism of phenylpropanoic acids. nih.gov Studies could explore how different gut microbial compositions influence the production and bioavailability of 3-(3-sulfooxyphenyl)propanoic acid and its isomers. This could involve in vitro fermentation studies with human fecal samples and in vivo studies using animal models with defined microbial communities. Understanding these interactions could provide insights into the compound's role in gut health and its potential influence on systemic biological processes.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

To gain a holistic understanding of the biological significance of 3-(3-sulfooxyphenyl)propanoic acid, future research will increasingly rely on "omics" technologies. frontiersin.org Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is particularly well-suited for this purpose.

By employing untargeted and targeted metabolomics approaches, researchers can map the metabolic pathways influenced by 3-(3-sulfooxyphenyl)propanoic acid. This can help to identify novel biomarkers and elucidate the mechanisms through which this compound exerts its effects. frontiersin.org Integrating metabolomics data with other omics data, such as transcriptomics and proteomics, will provide a systems-level view of its biological impact. frontiersin.org This comprehensive approach can help to unravel the complex interplay between this metabolite, host genetics, and gut microbial activity.

Exploration of Industrial Uses Beyond Current Scope

The potential applications of 3-(3-sulfooxyphenyl)propanoic acid and related sulfonated compounds may extend beyond the pharmaceutical realm. Future research could explore their utility in various industrial sectors. For instance, the sulfonate group imparts increased water solubility, a property that can be advantageous in various chemical formulations. nih.govnih.gov

Potential areas of investigation include its use as a building block for the synthesis of novel polymers or as a component in specialty chemicals. The antioxidant and metal-chelating properties inherent to many phenylpropanoids could also be explored for applications in materials science or as functional additives. nih.gov Furthermore, its structural similarity to certain compounds used in industrial processes, such as lignosulfonates derived from wood pulp, suggests potential applications in areas like dispersants, binders, or chelating agents.

Addressing Challenges in Isomeric Distinction in Databases

A significant hurdle in the widespread study of 3-(3-sulfooxyphenyl)propanoic acid and its isomers is the ambiguity that can exist within chemical and metabolomic databases. Often, these databases may not distinguish between the different positional isomers, or the information may be incomplete or unverified. biocompare.com This lack of clear distinction can lead to misinterpretation of experimental data and hinder progress in the field.

Future efforts should focus on the systematic characterization of all possible isomers of sulfoxyphenylpropanoic acid. This would involve the synthesis of pure analytical standards for each isomer and their comprehensive analysis using the advanced methodologies described in section 9.2. The resulting high-quality data, including chromatographic retention times, mass spectra, and NMR data, should then be deposited into public databases like PubChem and KEGG to create a reliable and curated resource for the scientific community. biocompare.comgenome.jp This will be crucial for ensuring the accuracy and reproducibility of future research on these important metabolites.

Q & A

Q. What are the optimal synthetic routes for 3-(3-sulfooxyphenyl)propanoic acid, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves sulfonation of phenylpropanoic acid derivatives under controlled conditions. Key steps include protecting reactive hydroxyl groups before introducing sulfonic acid moieties to avoid side reactions. Optimizing reaction temperature (e.g., 60–80°C) and using catalysts like sulfuric acid or chlorosulfonic acid can enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . Comparative studies on microbial synthesis (e.g., using engineered E. coli strains) may offer greener alternatives, as seen in analogous phenylpropanoic acid derivatives .

Q. How can researchers confirm the structural integrity of 3-(3-sulfooxyphenyl)propanoic acid post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- NMR (¹H and ¹³C) to verify aromatic proton environments and sulfonate group integration.

- FT-IR to confirm sulfonic acid O=S=O stretching (∼1180–1200 cm⁻¹) and carboxylic acid C=O (∼1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation.

X-ray crystallography, as demonstrated for structurally similar trifluoromethylphenylpropanoic acids, can resolve bond angles and confirm stereochemistry .

Q. What safety protocols are recommended for handling 3-(3-sulfooxyphenyl)propanoic acid in the lab?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) due to potential irritancy of sulfonic acid groups.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers away from moisture to prevent hydrolysis.

Refer to SDS guidelines for analogous compounds, such as 3-(4-hydroxyphenyl)propanoic acid, which emphasize hazard mitigation for sulfonated aromatics .

Advanced Research Questions

Q. How does 3-(3-sulfooxyphenyl)propanoic acid interact with microbial enzymes, and what experimental designs are suitable for studying inhibition?

Methodological Answer: Design enzyme inhibition assays using:

- Kinetic Studies : Measure changes in Vₘₐₓ and Kₘ via spectrophotometry when the compound is introduced to target enzymes (e.g., bacterial dehydrogenases).

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites, as applied to similar antimicrobial phenylpropanoic acids .

- MIC Assays : Test against multidrug-resistant pathogens (e.g., Staphylococcus aureus) to quantify antimicrobial activity .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer:

- Comparative Metabolomics : Use LC-MS/MS to track metabolites in in vitro (hepatocyte models) and in vivo (rodent studies) systems.

- pH-Dependent Stability Tests : Assess hydrolysis rates under physiological pH (1.2–7.4) to identify labile functional groups.

- Cross-Study Validation : Replicate conflicting protocols (e.g., varying incubation times or temperatures) to isolate variables, as done for 3-hydroxyphenylpropanoic acid derivatives .

Q. What advanced techniques validate the compound’s role in modulating inflammatory pathways?

Methodological Answer:

- qPCR/Western Blotting : Quantify cytokine (e.g., TNF-α, IL-6) expression in macrophage cell lines (e.g., RAW 264.7) post-treatment.

- ELISA : Measure prostaglandin E₂ (PGE₂) levels to assess COX-2 inhibition.

- In Silico ADMET Prediction : Use tools like SwissADME to predict bioavailability and off-target effects, ensuring relevance to in vivo models .

Q. How can researchers address low solubility of 3-(3-sulfooxyphenyl)propanoic acid in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.

- pH Adjustment : Dissolve in slightly alkaline buffers (pH 8–9) to deprotonate the carboxylic acid group.

- Nanoformulation : Develop liposomal or polymeric nanoparticles, as demonstrated for structurally related propanoic acids .

Q. What computational methods predict thermodynamic properties (e.g., pKa, logP) of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate partial charges using Gaussian09 to estimate pKa values.

- ChemAxon Software : Predict logP and solubility via fragment-based algorithms, validated against experimental data for 3,4,5-trimethoxyphenylpropanoic acid .

- NIST WebBook : Cross-reference enthalpy and entropy values with analogous sulfonated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.